
(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as ECPE, is a synthetic compound used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments, due to its ability to react with a variety of other compounds.
Aplicaciones Científicas De Investigación
ECPE has a number of scientific research applications. It is used in organic synthesis as a reagent for the formation of a variety of compounds, such as 1,2-dihydropyridines, 2-arylpropanoic acids, and 1,3-diphenylprop-2-en-1-ones. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antipsychotics. Additionally, it is used in the synthesis of polymers, such as polyurethanes and polyesters.
Mecanismo De Acción
The exact mechanism of action of ECPE is not yet known. However, it is believed to be involved in a variety of biochemical and physiological processes. It is believed to act as a weak base, which can interact with both acidic and basic compounds. It is also believed to interact with proteins in the body, which may lead to changes in their function. Additionally, it is believed to be involved in the regulation of gene expression.
Biochemical and Physiological Effects
ECPE has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the growth of certain types of bacteria, as well as to reduce inflammation. It has also been shown to have anti-cancer properties, and to reduce the risk of cardiovascular disease. Additionally, it has been shown to have anti-depressant and anti-anxiety effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ECPE has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time without degradation. However, it is also relatively toxic and can cause adverse effects if not used properly. Additionally, it has a low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are a number of potential future directions for ECPE research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications. Additionally, further research could be conducted to explore its potential applications in the synthesis of polymers and other compounds. Finally, further research could be conducted to explore its potential as a green solvent for laboratory experiments.
Métodos De Síntesis
ECPE can be synthesized using a variety of methods, depending on the desired outcome. One common method is the reaction of 2-chlorobenzaldehyde and 4-ethylbenzaldehyde in the presence of a strong base such as potassium tert-butoxide. This reaction produces ECPE as the main product, with some minor byproducts. Other methods of synthesis include the reaction of 2-chlorobenzaldehyde and 4-ethylbenzaldehyde with a palladium catalyst, and the reaction of 4-ethylbenzaldehyde and 2-chlorobenzyl alcohol with a palladium catalyst.
Propiedades
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO/c1-2-13-7-9-14(10-8-13)11-12-17(19)15-5-3-4-6-16(15)18/h3-12H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAWPMCDJXSKMZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



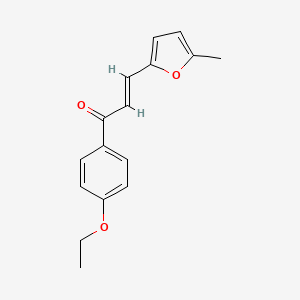


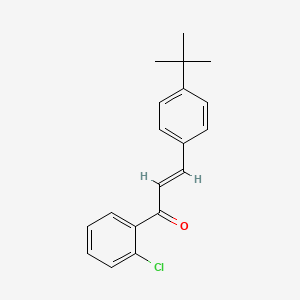

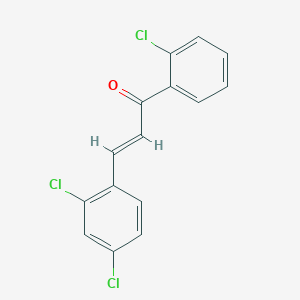
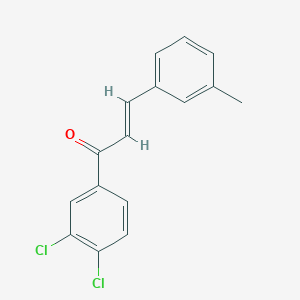

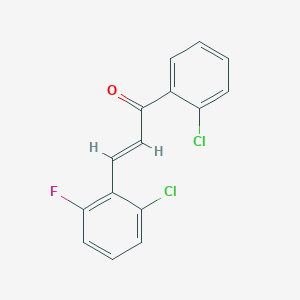

![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)